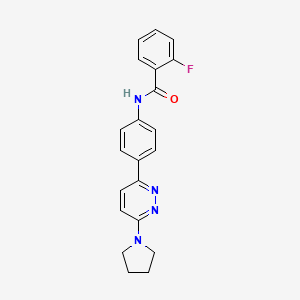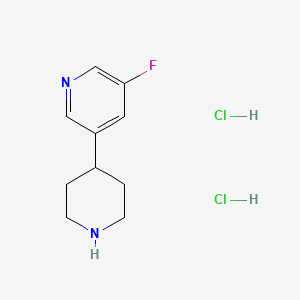![molecular formula C13H14ClF3N2O B2971216 6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride CAS No. 2197057-16-0](/img/structure/B2971216.png)
6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(Trifluoromethyl)-1H-spiro[indole-3,4’-piperidine]-2-one hydrochloride” is a complex organic molecule. It likely contains an indole group and a piperidine group, both of which are common structures in many bioactive compounds . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .
Synthesis Analysis
While specific synthesis methods for this exact compound were not found, there are general methods for synthesizing similar structures. For instance, an efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . Another method involves the catalytic protodeboronation of pinacol boronic esters .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Diversity-Oriented Synthesis : A regio- and stereoselective method was developed for synthesizing trifluoromethyl substituted spiro compounds, demonstrating a three-component reaction's effectiveness in producing spiro[acenaphthylene-chromeno(pyrrolizidine/indolizidine)] derivatives under mild conditions. The configuration of cycloadducts was confirmed by X-ray diffraction and 2D NOESY spectroscopy (Korotaev et al., 2021).
Crystal Structure and Photochromism : The synthesis and structural characterization of a novel spiro[indoline-naphthaline]oxazine derivative were accomplished, showcasing its photochromic properties in different solvents. X-ray diffraction revealed the perpendicular orientation of benzene and naphthalene rings, contributing to the compound's distinctive photochromic behavior (Li et al., 2015).
Pharmacological Applications
- c-Met/ALK Inhibitors : Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-piperidine]-2-ones were identified as potent, selective, and efficacious c-Met/ALK dual inhibitors. One compound demonstrated significant tumor growth inhibition in pharmacological and antitumor assays, highlighting the scaffold's potential in cancer therapy (Li et al., 2013).
Chemical Synthesis Techniques
Ultrasound-Assisted Synthesis : An efficient method for synthesizing spiro[pyrano[2,3-c]pyrazole] derivatives via a one-pot, four-component reaction under ultrasound irradiation was developed. This technique leverages group-assistant-purification (GAP) chemistry to simplify the synthesis process (Zou et al., 2012).
Microwave-Assisted Synthesis : A series of trifluoromethyl substituted spiro[3H-indole-3,3′-[3H-1,2,4]triazoles]-2(1H)-ones were synthesized using a microwave-induced technique. This environmentally benign approach demonstrates the efficiency of microwave irradiation in facilitating rapid and high-yield synthesis (Dandia et al., 2001).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as fluorinated indoles, have been found to inhibit hiv-1 , act as ligands for the CB2 cannabinoid receptor in the central nervous system , and prevent thrombus formation by inhibiting factor Xa .
Biochemical Pathways
Fluorinated indoles have been found to affect pathways related to hiv-1 replication, cannabinoid signaling, and blood coagulation .
Result of Action
Based on the activities of similar compounds, it could potentially have antiviral, analgesic, or anticoagulant effects .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)spiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O.ClH/c14-13(15,16)8-1-2-9-10(7-8)18-11(19)12(9)3-5-17-6-4-12;/h1-2,7,17H,3-6H2,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNKLNUDAMWSNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(C=C(C=C3)C(F)(F)F)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2971133.png)
![Ethyl 4-[5-(pyrazol-1-ylmethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B2971134.png)
![6-Bromo-3-{4-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2971135.png)



![3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2971142.png)
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,4-dimethylthiazol-5-yl)methanone](/img/structure/B2971143.png)
![2-Chloro-N-[2-(2-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B2971146.png)



![2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2971155.png)
